molecular formula C9H12N4 B13126031 7-Hydrazinyl-1,3-dimethyl-1H-indazole

7-Hydrazinyl-1,3-dimethyl-1H-indazole

Cat. No.: B13126031
M. Wt: 176.22 g/mol
InChI Key: JWQKXUTZBXQNCA-UHFFFAOYSA-N
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Description

7-Hydrazinyl-1,3-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydrazinyl-1,3-dimethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine. One common method starts with the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, which then undergoes cyclization to produce the indazole core . Another approach involves the use of 2-hydroxylbenzaldehyde under similar conditions .

Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method involves the formation of an N–N bond in the presence of a suitable organometallic reagent and solvent, such as DMSO, under an oxygen atmosphere .

Chemical Reactions Analysis

Types of Reactions: 7-Hydrazinyl-1,3-dimethyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Hydrazinyl-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the hydrazinyl and dimethyl substitutions.

    2H-Indazole: Another tautomeric form of indazole.

    5,7-Dimethyl-1H-indazole: Similar structure but lacks the hydrazinyl group.

Uniqueness: 7-Hydrazinyl-1,3-dimethyl-1H-indazole stands out due to its specific substitutions, which confer unique chemical and biological properties. The hydrazinyl group enhances its reactivity and potential for forming hydrogen bonds, while the dimethyl groups increase its stability and lipophilicity .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(1,3-dimethylindazol-7-yl)hydrazine

InChI

InChI=1S/C9H12N4/c1-6-7-4-3-5-8(11-10)9(7)13(2)12-6/h3-5,11H,10H2,1-2H3

InChI Key

JWQKXUTZBXQNCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC=C2NN)C

Origin of Product

United States

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